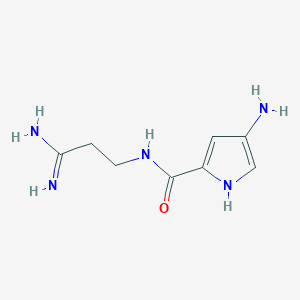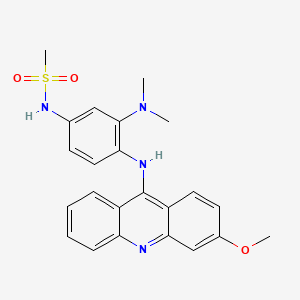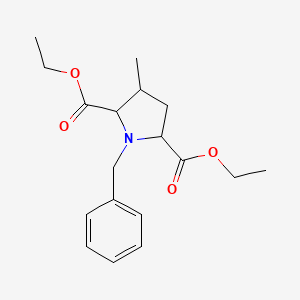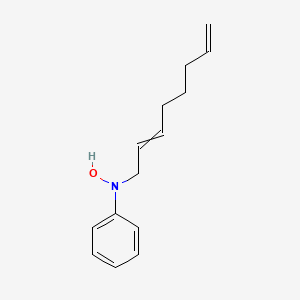
N-Hydroxy-N-(octa-2,7-dien-1-yl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Hydroxy-N-(octa-2,7-dien-1-yl)aniline is a chemical compound that belongs to the class of aniline derivatives. This compound is characterized by the presence of a hydroxy group and an octa-2,7-dien-1-yl substituent attached to the nitrogen atom of the aniline ring. Aniline derivatives are known for their wide range of applications in various fields, including organic synthesis, pharmaceuticals, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Hydroxy-N-(octa-2,7-dien-1-yl)aniline typically involves the reaction of aniline with an appropriate octa-2,7-dien-1-yl precursor under specific conditions. One common method is the reaction of aniline with octa-2,7-dien-1-yl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at room temperature, resulting in the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as column chromatography and recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions
N-Hydroxy-N-(octa-2,7-dien-1-yl)aniline undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding oxo derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The aniline ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Formation of N-oxo-N-(octa-2,7-dien-1-yl)aniline.
Reduction: Formation of N-amino-N-(octa-2,7-dien-1-yl)aniline.
Substitution: Formation of various substituted aniline derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
N-Hydroxy-N-(octa-2,7-dien-1-yl)aniline has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activities.
Industry: Utilized in the development of advanced materials, including polymers and sensors.
Wirkmechanismus
The mechanism of action of N-Hydroxy-N-(octa-2,7-dien-1-yl)aniline involves its interaction with specific molecular targets and pathways. The hydroxy group and the aniline ring play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes and receptors, leading to modulation of biological pathways and exerting its effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Hydroxy-N-(octa-2,7-dien-1-yl)aniline: Characterized by the presence of a hydroxy group and an octa-2,7-dien-1-yl substituent.
N-Hydroxy-N-(octa-2,7-dien-1-yl)benzamide: Similar structure but with a benzamide group instead of an aniline ring.
N-Hydroxy-N-(octa-2,7-dien-1-yl)phenylamine: Similar structure but with a phenylamine group.
Uniqueness
This compound is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Its hydroxy group enhances its reactivity, while the octa-2,7-dien-1-yl substituent provides additional steric and electronic effects, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
112165-14-7 |
|---|---|
Molekularformel |
C14H19NO |
Molekulargewicht |
217.31 g/mol |
IUPAC-Name |
N-octa-2,7-dienyl-N-phenylhydroxylamine |
InChI |
InChI=1S/C14H19NO/c1-2-3-4-5-6-10-13-15(16)14-11-8-7-9-12-14/h2,6-12,16H,1,3-5,13H2 |
InChI-Schlüssel |
GERISALHROPPPC-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCCCC=CCN(C1=CC=CC=C1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-{[3-(Methylsulfanyl)propanoyl]oxy}pyrrolidine-2,5-dione](/img/structure/B14321381.png)
![2-[3,3,4,4,5,5,5-Heptafluoro-2,2-bis(trifluoromethyl)pentyl]benzonitrile](/img/structure/B14321391.png)
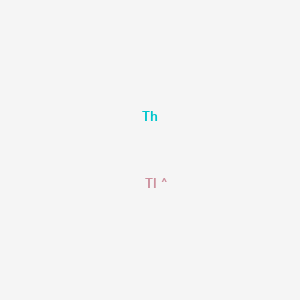
![1,1'-[Ethene-1,1-diylbis(oxymethylene)]dibenzene](/img/structure/B14321398.png)
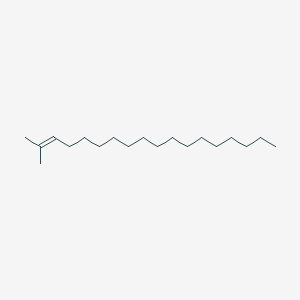
![2-{[tert-Butyl(dimethyl)silyl]oxy}pent-3-enenitrile](/img/structure/B14321407.png)
![3-Fluoro-4-[(4-hydroxybutyl)sulfanyl]benzene-1-sulfonamide](/img/structure/B14321412.png)
![5H-Pyridazino[4,5-b]indole, 1,4-bis(trifluoromethyl)-](/img/structure/B14321416.png)
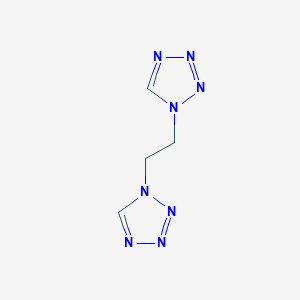
![Methyl hydroxy[(methoxymethyl)peroxy]acetate](/img/structure/B14321427.png)
-lambda~5~-arsane](/img/structure/B14321430.png)
